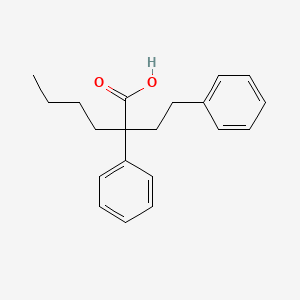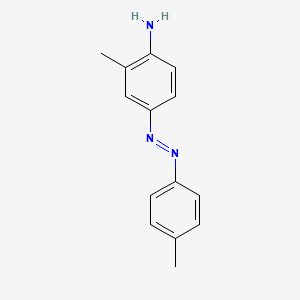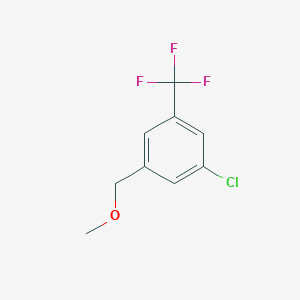
1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, methoxymethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of methoxymethyl and trifluoromethyl groups. Common synthetic routes include:
Chlorination: The benzene ring is chlorinated using chlorine gas or other chlorinating agents under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functionalization steps, often utilizing continuous flow reactors to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxymethyl group may influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
- 1-Chloro-3-(methylsulfonyl)-2-(trifluoromethoxy)benzene
- 1-Chloro-3,3,3-trifluoropropene
- 1-Chloro-3-methoxy-2-methylbenzene
Comparison: 1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H8ClF3O |
|---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
1-chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,5H2,1H3 |
InChI Key |
DSVPTSVYEGYVHH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



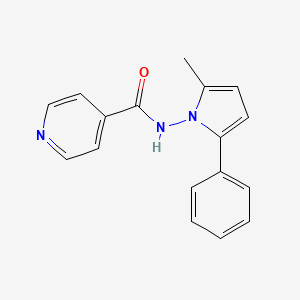

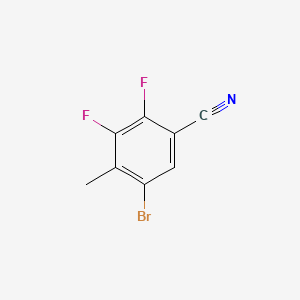
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
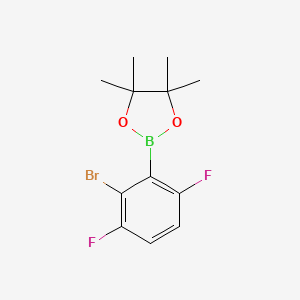
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
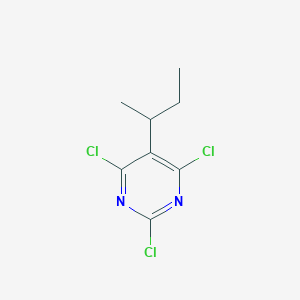
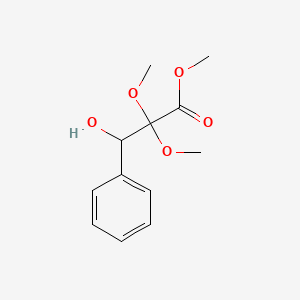

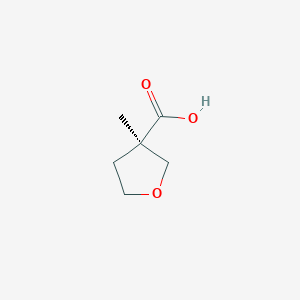
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
